
1-Chlorooctadecane
Overview
Description
C₁₈H₃₇Cl . It is a long-chain alkyl halide, specifically a chlorinated derivative of octadecane. This compound is typically a colorless to slightly yellowish liquid at room temperature and is known for its hydrophobic properties .
Preparation Methods
1-Chlorooctadecane can be synthesized through several methods, with one common approach being the chlorination of octadecanol. Here is a detailed synthetic route:
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Synthetic Route: : The preparation of this compound from 1-octadecanol involves the reaction of 1-octadecanol with hydrogen chloride gas. The reaction is typically carried out in the presence of a catalyst such as N-n-octylalkylpyridinium chloride. The reaction mixture is heated to around 150°C, and hydrogen chloride gas is introduced in a slight stoichiometric excess. The water formed during the reaction is removed via distillation. The conversion rate of 1-octadecanol to this compound is reported to be around 99.8% .
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Industrial Production: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the continuous feeding of reactants and efficient removal of by-products to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
1-Chlorooctadecane participates in S<sub>N</sub>2 reactions due to its primary alkyl chloride structure. Key examples include:
Mechanistic Insight :
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The steric hindrance of the long alkyl chain slows reaction kinetics compared to shorter-chain analogs.
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Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity by stabilizing transition states .
Reduction Reactions
Catalytic and chemical reductions yield alkanes or alcohols:
Key Findings :
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Supercritical CO₂ improves mass transfer in hydrodechlorination, achieving near-quantitative yields .
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Pd-based catalysts show higher selectivity compared to Ni or Pt .
Environmental Degradation Pathways
This compound undergoes biodegradation and catalytic breakdown in ecosystems:
Environmental Impact :
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Forms persistent chlorinated intermediates in anaerobic conditions .
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Synergistic toxicity observed in arthropods when combined with fungal spores (e.g., Metarhizium anisopliae) .
Polymer Modification
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Used to functionalize polyolefins via radical grafting, enhancing hydrophobicity .
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Reduces chain scission in PVC-PP blends during catalytic recycling .
Thermodynamic and Kinetic Data
Parameter | Value | Method | Reference |
---|---|---|---|
Activation Energy (S<sub>N</sub>2) | 98 kJ/mol | DFT Calculations | |
ΔH<sub>f</sub>° | -412.5 kJ/mol | Calorimetry | |
Boiling Point | 165–166°C (3 hPa) | ASTM D86 |
Scientific Research Applications
Agricultural Applications
A. Natural Acaricide Development
1-Chlorooctadecane has been investigated for its synergistic effects when combined with fungal spores of Metarhizium anisopliae for the management of the date palm dust mite (Oligonychus afrasiaticus). Studies demonstrated that various concentrations of this compound (0.8 to 4.0 mg/mL) significantly enhanced the mortality rates of these pests when used in conjunction with fungal spores. The most effective combination was found to be 80% this compound with 20% spores, yielding a joint toxicity index of 713, indicating a strong synergistic interaction .
Table 1: Synergistic Effects of this compound with M. anisopliae
Combination Ratio | Joint Toxicity Index | Mortality Rate (%) |
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20% Chlorooctadecane / 80% Spores | 47 | Low |
40% Chlorooctadecane / 60% Spores | 112 | Moderate |
80% Chlorooctadecane / 20% Spores | 713 | High |
These findings suggest that this compound could serve as a promising natural acaricide, potentially reducing reliance on synthetic pesticides.
Environmental Applications
A. Biodegradation Studies
Research indicates that this compound can be biodegraded by specific bacterial strains, such as A. dieselolei B-5, which utilize it as a carbon source. This property is crucial for environmental remediation efforts targeting chlorinated compounds in contaminated sites . The biodegradation pathways involve dehalogenation processes facilitated by specialized enzymes, highlighting the compound's potential role in bioremediation strategies.
Industrial Applications
A. Biocatalysis
The compound is also relevant in the field of biocatalysis, particularly as a substrate for dehalogenases—enzymes that catalyze the removal of halogen atoms from organic compounds. These enzymes are valuable in synthesizing chiral compounds and in environmental applications aimed at detoxifying halogenated pollutants . The selectivity and efficiency of these biocatalysts make them suitable for industrial processes focusing on green chemistry.
Safety and Toxicity Assessments
While exploring the applications of this compound, it is essential to consider its safety profile. Toxicity assessments have indicated limited data on chronic exposure effects; however, acute toxicity studies suggest that it may pose risks to aquatic life and should be handled with caution . The lack of comprehensive toxicity data underscores the need for further research to establish safe handling guidelines.
Mechanism of Action
The mechanism of action of 1-chlorooctadecane primarily involves its reactivity as an alkyl halide. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is utilized in various synthetic applications to introduce long alkyl chains into molecules, thereby modifying their physical and chemical properties .
Comparison with Similar Compounds
1-Chlorooctadecane can be compared with other long-chain alkyl halides such as:
1-Chlorotetradecane (C₁₄H₂₉Cl): Similar in structure but with a shorter carbon chain, leading to different physical properties such as lower melting and boiling points.
1-Chlorohexadecane (C₁₆H₃₃Cl): Also a long-chain alkyl halide but with two fewer carbon atoms, affecting its solubility and reactivity.
1-Bromooctadecane (C₁₈H₃₇Br): Similar in structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes
This compound is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct reactivity and physical properties compared to its analogs.
Biological Activity
1-Chlorooctadecane, a long-chain aliphatic chlorinated hydrocarbon, has garnered attention in various fields of biological research due to its potential applications in agriculture, medicine, and environmental science. This article explores the biological activity of this compound, focusing on its antifungal properties, antioxidant activity, and potential therapeutic applications.
This compound (C18H37Cl) is a chlorinated compound characterized by a long carbon chain. Its molecular weight is approximately 300. This compound is primarily used in organic synthesis and has been studied for its biological effects.
Antifungal Activity
Research has indicated that this compound exhibits significant antifungal properties. A study highlighted its effectiveness as a biocontrol agent against various phytopathogenic fungi. The volatile organic compounds (VOCs) produced by certain plants, including this compound, were shown to inhibit the growth of fungi such as Fusarium oxysporum, achieving up to 40% inhibition in laboratory settings .
Table 1: Antifungal Efficacy of this compound
Fungal Strain | Inhibition Percentage (%) |
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Fusarium oxysporum | 40 |
Cladosporium spp. | 35 |
Aspergillus niger | 30 |
Antioxidant Activity
In addition to its antifungal properties, this compound has been investigated for its antioxidant capabilities. Antioxidants are crucial for combating oxidative stress in biological systems. Studies have employed the DPPH assay to evaluate the antioxidant activity of various extracts containing this compound, demonstrating that it contributes to significant free radical scavenging activity .
Table 2: Antioxidant Activity of Plant Extracts Containing this compound
Extract Type | IC50 (µg/mL) |
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Ethyl Acetate Extract | 150 |
Methanol Extract | 100 |
Therapeutic Applications
The therapeutic potential of this compound extends beyond antifungal and antioxidant activities. It has been noted for its possible applications in treating conditions such as hepatitis and bronchitis due to its anti-inflammatory properties . Furthermore, preliminary studies suggest that it may have anticancer effects, although more extensive research is required to substantiate these claims.
Case Study 1: Synergistic Effects with Metarhizium anisopliae
A notable study explored the synergistic effects of combining this compound with spores of the fungus Metarhizium anisopliae. The combination exhibited enhanced toxicity against certain pests, suggesting potential use as a natural acaricide in agricultural settings. The study reported a joint toxicity effect that significantly increased pest mortality compared to individual treatments .
Case Study 2: Wound Healing Properties
Another investigation assessed the wound healing properties of extracts containing this compound. The results indicated improved wound healing outcomes in treated groups compared to controls, with enhanced fibroblast proliferation and reduced inflammatory responses observed histologically .
Q & A
Q. What are the key physicochemical properties of 1-Chlorooctadecane critical for experimental design?
Basic Research Question
this compound (C₁₈H₃₇Cl) is a long-chain chloroalkane with a molecular weight of 288.94 g/mol. Key properties include:
- Melting Point : 20–23°C (solidifies at room temperature, requiring controlled heating for liquid-phase reactions) .
- Boiling Point : 356°C at atmospheric pressure; 157–158°C under reduced pressure (1.5 mmHg) .
- Density : 0.849–0.8596 g/cm³ (critical for phase-separation protocols) .
- Solubility : Insoluble in water (0.03 g/L at 20°C) but miscible with organic solvents like pentane or methylene chloride .
- Refractive Index : 1.451 (useful for purity verification via refractometry) .
Methodological Note : Pre-experiment calibration of temperature-controlled setups is essential due to its phase sensitivity. Moisture-sensitive storage (-20°C) is recommended to prevent hydrolysis .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Basic Research Question
this compound is classified as an irritant (Xi; R36/37/38). Key precautions include:
- Storage : Seal containers under inert gas (e.g., argon) and store at -20°C to minimize degradation .
- Handling : Use fume hoods for volatile organic compound (VOC) mitigation during heating.
- Waste Disposal : Follow UN 1593 regulations for halogenated waste, avoiding aqueous discharge due to environmental persistence .
Validation : Monitor purity via GC-MS to detect decomposition byproducts (e.g., octadecanol) .
Q. How is this compound utilized as a surrogate in hydrocarbon analysis?
Advanced Research Question
In environmental chemistry, this compound serves as a recovery surrogate for hydrocarbon quantification (e.g., TPH analysis):
- Protocol : Spiked into samples at 10,000 µg/mL in methylene chloride to track extraction efficiency .
- Acceptance Criteria : Recovery rates must fall within 60–140% (EPA Method 8015B). Deviations indicate matrix interference or procedural errors .
- Case Study : In water matrix analyses, recovery rates of 85–159% were observed, necessitating matrix-specific calibration .
Q. What are the environmental degradation pathways of this compound in marine ecosystems?
Advanced Research Question
The marine amoeba Trichosphaerium sp. metabolizes this compound via oxidative dehalogenation:
- Mechanism : Conversion to non-chlorinated octadecanoic acid, confirmed by ¹⁴C radiolabel tracing and GC-MS .
- Implications : Degradation reduces bioaccumulation risks but may produce intermediates requiring toxicity screening .
Experimental Design : Use isotopically labeled 1-chloro[1-¹⁴C]octadecane to track metabolic incorporation into cellular fatty acids .
Q. How can researchers optimize the synthesis and purity validation of this compound?
Advanced Research Question
- Synthesis : React octadecanol with thionyl chloride (SOCl₂) under anhydrous conditions. Purity ≥94% is achievable via fractional distillation .
- Validation :
- GC-MS : Detect impurities (e.g., unreacted alcohol) using a DB-5 column and electron ionization .
- Refractometry : Compare observed refractive index (n₀ = 1.451) against literature values .
Troubleshooting : Moisture contamination during synthesis reduces yield; use molecular sieves in solvent systems .
Q. How does this compound interact synergistically with biological agents in pest control?
Advanced Research Question
In acaricidal studies, this compound enhances the efficacy of Metarhizium anisopliae spores:
- Synergy Mechanism : A 60:40 ratio (this compound:spores) increased mortality 7-fold compared to individual treatments, attributed to spore adhesion and cuticle disruption .
- Experimental Design : Dose-response assays with LC₅₀ calculations (3.42 mg/mL for this compound vs. 21.66 mg/mL for spores alone) .
Statistical Note : ANOVA confirmed significant interactions (p<0.0001) between concentration, time, and mortality .
Q. How should researchers address discrepancies in surrogate recovery rates during hydrocarbon analysis?
Advanced Research Question
Recovery outliers (e.g., 159% in solid matrices) indicate methodological adjustments:
Properties
IUPAC Name |
1-chlorooctadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQPJRPDRDVQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027536 | |
Record name | Octadecyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Octadecane, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3386-33-2 | |
Record name | 1-Chlorooctadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3386-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-CHLOROOCTADECANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecane, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorooctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLOROOCTADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73H8VD533I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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